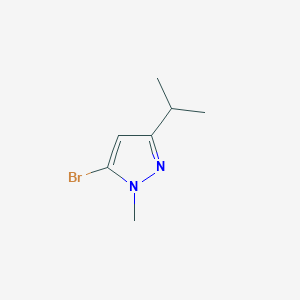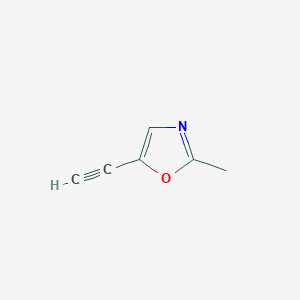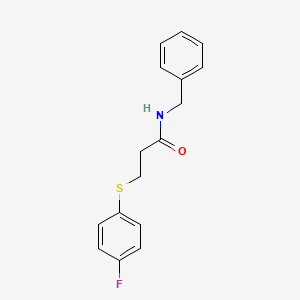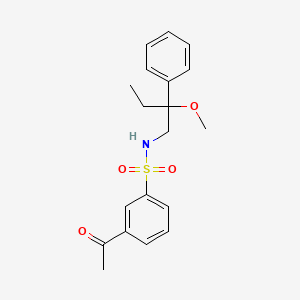![molecular formula C18H17N5O2 B2881433 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one CAS No. 2261023-12-3](/img/structure/B2881433.png)
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one is a complex organic compound with unique structural features It boasts an azetidine ring, a phenyl ring, and an indazole moiety linked through a 1,2,4-oxadiazole ring
Preparation Methods
The synthesis of 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one typically involves multi-step organic reactions. These steps usually start from commercially available starting materials. A common synthetic route might begin with the preparation of the indazole moiety, followed by the construction of the 1,2,4-oxadiazole ring. Then, the phenyl ring is introduced, and the final step involves the formation of the azetidine ring. Industrial production methods aim to optimize yield and purity, often involving carefully controlled reaction conditions such as temperature, pressure, and pH, and the use of catalysts and solvents.
Chemical Reactions Analysis
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one undergoes various types of chemical reactions.
Oxidation: Often leads to the formation of ketones or carboxylic acids.
Reduction: Can produce amines or alcohols under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.
Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. These reactions typically occur under specific conditions such as acidic or basic environments, and the major products depend on the reagents and conditions used.
Scientific Research Applications
This compound's unique structure and reactivity make it valuable in numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: Potentially valuable in drug discovery and development due to its bioactive properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one exerts its effects through interactions at the molecular level, targeting specific proteins or enzymes. The exact mechanism can vary depending on its application but generally involves binding to active sites and influencing biochemical pathways, thus modulating biological activity.
Comparison with Similar Compounds
Comparing 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one to similar compounds highlights its uniqueness:
Similar Compounds: 1,2,4-oxadiazole derivatives, indazole-based compounds, azetidine-containing molecules.
Uniqueness: The combination of the azetidine, indazole, and 1,2,4-oxadiazole rings imparts distinct chemical properties and biological activities that are not typically found in simpler structures.
This detailed exploration covers the synthesis, reactions, applications, mechanism, and comparative uniqueness of this compound. Does this align with what you were expecting?
Properties
IUPAC Name |
1-[3-[5-(4,5,6,7-tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16-7-8-23(16)12-4-1-3-11(9-12)17-20-18(25-22-17)13-5-2-6-15-14(13)10-19-21-15/h1,3-4,9-10,13H,2,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFNCGWHZZRTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C3=NC(=NO3)C4=CC(=CC=C4)N5CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2881353.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid](/img/structure/B2881357.png)

![N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2881359.png)
![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2881361.png)


![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2881365.png)

![2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2881369.png)
![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)

